![molecular formula C9H15NO2 B13729236 (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid ee](/img/structure/B13729236.png)
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid ee
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3S,4S)-2-Azabicyclo[221]-heptane-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its rigid bicyclic framework, which imparts unique stereochemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]-heptane-3-carboxylic acid typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is performed to form the bicyclic structure. This can be achieved using various cyclization agents under controlled conditions.
Functional Group Introduction: The carboxylic acid group is introduced through functional group transformations, such as oxidation or hydrolysis reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing batch reactors to control reaction conditions and optimize yield.
Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bicyclic structure allows for substitution reactions at specific positions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Including halogens or nucleophiles for substitution reactions.
Major Products:
Oxidized Derivatives: Resulting from oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Produced via substitution reactions.
科学研究应用
(1R,3S,4S)-2-Azabicyclo[2.2.1]-heptane-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (1R,3S,4S)-2-Azabicyclo[2.2.1]-heptane-3-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
相似化合物的比较
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: Compared to these dichloroaniline derivatives, (1R,3S,4S)-2-Azabicyclo[2.2.1]-heptane-3-carboxylic acid is unique due to its bicyclic structure and the presence of a nitrogen atom within the ring. This imparts distinct stereochemical properties and reactivity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC 名称 |
(1R,3S,4S)-1,4-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c1-8-3-4-9(2,5-8)10-6(8)7(11)12/h6,10H,3-5H2,1-2H3,(H,11,12)/t6-,8+,9-/m1/s1 |
InChI 键 |
AFRILVWLFJHNMS-BWVDBABLSA-N |
手性 SMILES |
C[C@]12CC[C@](C1)(N[C@@H]2C(=O)O)C |
规范 SMILES |
CC12CCC(C1)(NC2C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


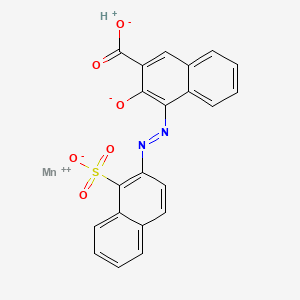
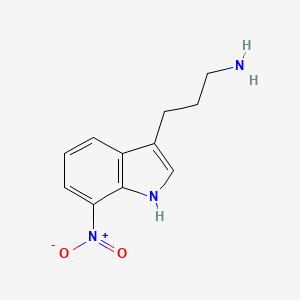
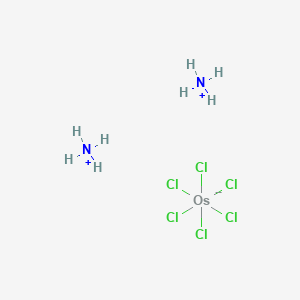
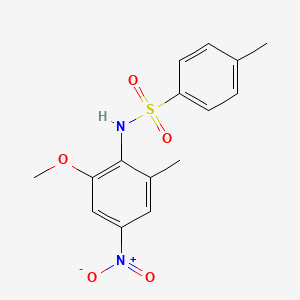
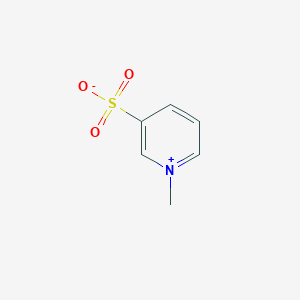
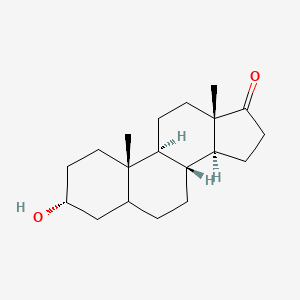

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13729172.png)
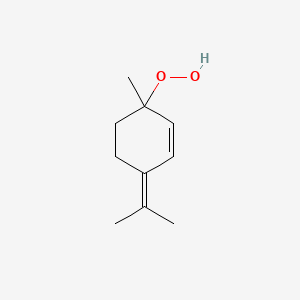
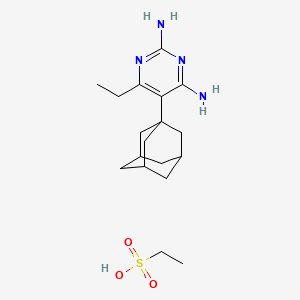

![N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B13729198.png)

![2,2'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile](/img/structure/B13729211.png)
